Welcome to the BenchChem Online Store!
molecular formula C18H22BrNS B1663294 Tedatioxetine hydrobromide CAS No. 960151-65-9

Tedatioxetine hydrobromide

Cat. No. B1663294
M. Wt: 364.3 g/mol
InChI Key: OJVYWXLMPZJYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09315459B2

Procedure details

The crude ethyl 4-(2-(4-tolylsulfanyl)phenyl)-piperidin-1-carboxylate as a red oil from example 3 was mixed in a stirred reactor with hydrobromic acid in acetic acid (40%, 545 mL, 3.11 mol). The mixture was heated at 80° C. for 18 hours. The reaction mixture was cooled down to room temperature. During the cooling the product crystallises out. After 1 hour at room temperature ethyl ether (800 mL) was added to the reaction mixture, and the mixture was stirred for another hour. The product was filtered off, washed with ethyl ether and dried in a vacuum oven at 50° C. until constant weight.
Name
ethyl 4-(2-(4-tolylsulfanyl)phenyl)-piperidin-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
545 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:25])[CH:6]=[CH:5][C:4]([S:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[CH:14]2[CH2:19][CH2:18][N:17](C(OCC)=O)[CH2:16][CH2:15]2)=[CH:3][CH:2]=1.[BrH:26].C(O)(=O)C>>[BrH:26].[C:1]1([CH3:25])[CH:2]=[CH:3][C:4]([S:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[CH:14]2[CH2:15][CH2:16][NH:17][CH2:18][CH2:19]2)=[CH:5][CH:6]=1 |f:3.4|

Inputs

Step One
Name
ethyl 4-(2-(4-tolylsulfanyl)phenyl)-piperidin-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)SC1=C(C=CC=C1)C1CCN(CC1)C(=O)OCC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
545 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for another hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
During the cooling the product crystallises out
ADDITION
Type
ADDITION
Details
After 1 hour at room temperature ethyl ether (800 mL) was added to the reaction mixture
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with ethyl ether
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C. until constant weight

Outcomes

Product
Name
Type
Smiles
Br.C1(=CC=C(C=C1)SC1=C(C=CC=C1)C1CCNCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.